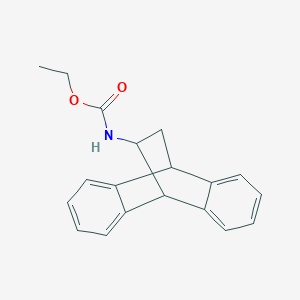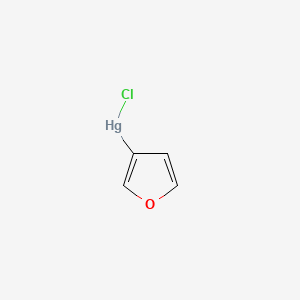
Mercury, chloro-3-furanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, chloro-3-furanyl- is an organomercury compound with the molecular formula C₄H₃ClHgO and a molecular weight of 303.11 g/mol . This compound is characterized by the presence of a mercury atom bonded to a chloro-3-furanyl group, which is a derivative of furan, a heterocyclic organic compound.
Métodos De Preparación
The synthesis of mercury, chloro-3-furanyl- typically involves the reaction of furan derivatives with mercury salts. One common method is the treatment of glycals with a mercury salt in an aqueous acidic solution or in dioxane, which produces furan diols . This procedure offers excellent yields and is a practical method for synthesizing furan derivatives.
Análisis De Reacciones Químicas
Mercury, chloro-3-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the mercury atom, which can participate in bonding through its vacant 6p π orbitals . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Mercury, chloro-3-furanyl- has several scientific research applications, particularly in the fields of chemistry and environmental science. It is used in the study of mercury’s interaction with organic compounds and its effects on biological systems. The compound is also utilized in the development of fluorescent materials for mercury ion detection, which is significant for environmental monitoring and public health protection .
Mecanismo De Acción
The mechanism of action of mercury, chloro-3-furanyl- involves its interaction with protein receptors and other molecular targets. When mercury binds to these receptors, it can disrupt normal cellular functions by affecting calcium homeostasis, oxidative stress, and neurotransmitter release . These interactions occur at both the cellular and sub-cellular levels, leading to various toxic effects.
Comparación Con Compuestos Similares
Mercury, chloro-3-furanyl- can be compared with other organomercury compounds such as methylmercury and ethylmercury. While all these compounds share similar toxicological properties due to the presence of mercury, mercury, chloro-3-furanyl- is unique in its structural composition, which includes a chloro-3-furanyl group. This structural difference can influence its reactivity and interaction with biological systems .
Similar compounds include:
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds are also studied for their toxicological effects and environmental impact.
Propiedades
Número CAS |
5857-38-5 |
|---|---|
Fórmula molecular |
C4H3ClHgO |
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
chloro(furan-3-yl)mercury |
InChI |
InChI=1S/C4H3O.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1 |
Clave InChI |
HUZUHOIYUDMYRA-UHFFFAOYSA-M |
SMILES canónico |
C1=COC=C1[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
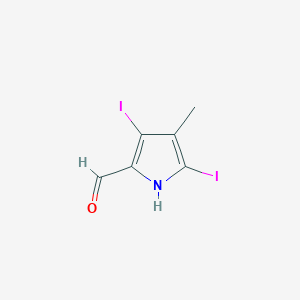
![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
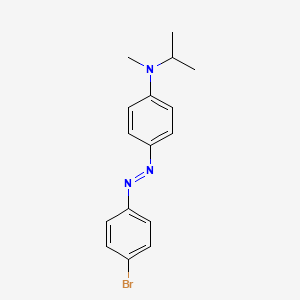
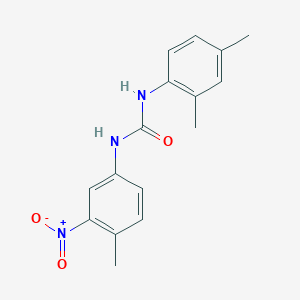

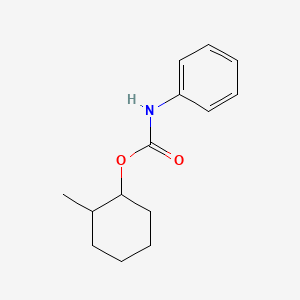
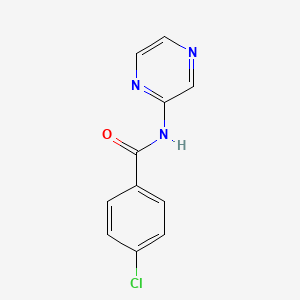
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
